

IAG933: A Potent Chemical Probe for Interrogating the Hippo Signaling Pathway

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Compound of Interest

Compound Name: IAG933

Cat. No.: B10862049

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An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

The Hippo signaling pathway is a critical regulator of organ size, tissue homeostasis, and cell fate. Its dysregulation is a key driver in the development and progression of various solid tumors. A central event in this pathway is the protein-protein interaction (PPI) between the transcriptional co-activators Yes-associated protein (YAP) and Transcriptional co-activator with PDZ-binding motif (TAZ) with the TEA domain (TEAD) family of transcription factors (TEAD1-4). This interaction is essential for mediating the oncogenic functions of YAP/TAZ.

IAG933 is a first-in-class, orally bioavailable small molecule inhibitor that directly targets and disrupts the YAP/TAZ-TEAD PPI.^{[1][2][3]} Developed by Novartis, **IAG933** has emerged as a potent and selective chemical probe for studying the Hippo pathway and as a potential therapeutic agent for cancers with Hippo pathway alterations.^[1] This technical guide provides a comprehensive overview of **IAG933**, including its mechanism of action, quantitative data from preclinical and clinical studies, and detailed experimental protocols for its use in research settings.

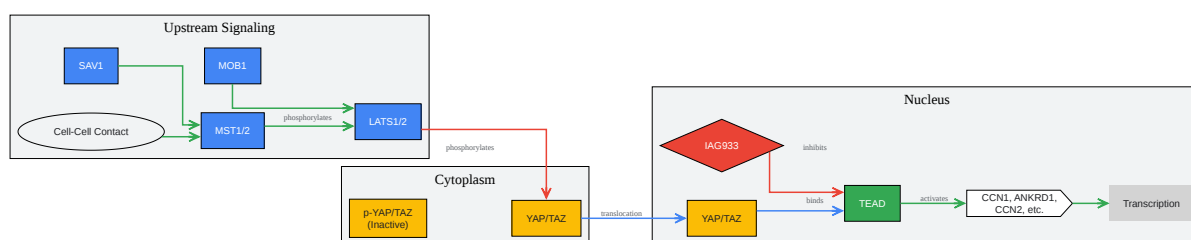
Mechanism of Action

IAG933 functions by directly binding to the Ω -loop pocket of TEAD transcription factors, the primary interface for their interaction with YAP and TAZ.^[4] This competitive binding prevents the formation of the YAP/TAZ-TEAD transcriptional complex, leading to the eviction of YAP from

chromatin.[5][6] The disruption of this complex inhibits the transcription of downstream target genes, such as CCN1, ANKRD1, and CCN2, which are involved in cell proliferation and survival.[4] Consequently, **IAG933** treatment leads to the suppression of tumor cell growth and induction of apoptosis in cancer cells dependent on Hippo pathway signaling.[3][7]

Signaling Pathway and Mechanism of IAG933 Action

The following diagram illustrates the canonical Hippo signaling pathway and the mechanism by which **IAG933** inhibits YAP/TAZ-TEAD-mediated transcription.



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Caption: Hippo Signaling Pathway and **IAG933** Mechanism.

Quantitative Data

The following tables summarize the key quantitative data for **IAG933** from various preclinical and clinical studies.

Table 1: In Vitro Activity of IAG933

Parameter	Cell Line(s)	Value	Reference(s)
IC50 (TEAD Target Gene Inhibition)	MSTO-211H, NCI-H226	11 - 26 nM	[4]
GI50 (Cell Proliferation)	Mesothelioma cell lines	13 - 91 nM	[7]
IC50 (YAP Reporter Gene Expression)	NCI-H2052	0.048 μ M	[3]
IC50 (Avi-human TEAD4217-434 inhibition)	N/A	9 nM	[3][7]

Table 2: In Vivo Activity and Pharmacokinetics of IAG933

Parameter	Animal Model	Value	Reference(s)
In vivo blood IC50 (Target Gene Inhibition)	MSTO-211H subcutaneous tumor	64 nM	[4]
AUC24 (3 mg/kg)	Rat	668 ng·h/mL	[8]
AUC24 (10 mg/kg)	Rat	1100 ng·h/mL	[8]
AUC24 (20 mg/kg)	Rat	2400 ng·h/mL	[8]
AUC24 (30 mg/kg)	Rat	3600 ng·h/mL	[8]

Table 3: Clinical Efficacy of IAG933 (Phase I study - NCT04857372)

Parameter	Patient Population	Value	Reference(s)
Objective Response Rate (ORR)	Pleural Mesothelioma (300/400 mg continuous qd dosing)	16.6% (5 out of 30 patients with confirmed partial response)	[2]
Maximum Tolerated Dose (MTD)	Advanced solid tumors	300 mg continuous qd schedule	[2]

Experimental Protocols

This section provides detailed methodologies for key experiments involving **IAG933**.

MSTO-211H Xenograft Model

This protocol describes the establishment and use of a subcutaneous xenograft model of human malignant pleural mesothelioma to evaluate the in vivo efficacy of **IAG933**.

Materials:

- MSTO-211H human mesothelioma cell line
- RPMI-1640 medium with 10% Fetal Bovine Serum (FBS)
- Matrigel
- Phosphate-Buffered Saline (PBS)
- 6-week-old female BALB/c nude mice
- **IAG933** (formulation for oral gavage; specific vehicle not publicly available)
- Digital calipers

Procedure:

- Culture MSTO-211H cells in RPMI-1640 supplemented with 10% FBS at 37°C in a humidified atmosphere with 5% CO₂.

- Harvest cells during the exponential growth phase and resuspend in a 1:1 mixture of Matrigel and PBS.
- Subcutaneously inject 1×10^6 MSTO-211H cells in a volume of 200 μ L into the right flank of each mouse.
- Monitor tumor growth by measuring tumor volume with digital calipers twice weekly. Tumor volume can be calculated using the formula: $(\text{Length} \times \text{Width}^2) / 2$.
- When tumors reach an average volume of 100-150 mm^3 , randomize the mice into treatment and vehicle control groups.
- Administer **IAG933** or vehicle control daily via oral gavage at the desired dose(s).
- Continue treatment for the specified duration (e.g., 2-4 weeks).
- Monitor tumor volume and body weight regularly throughout the study.
- At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight, histology, gene expression).

RT-qPCR for TEAD Target Gene Expression

This protocol details the measurement of TEAD target gene expression in cells or tumor tissue following treatment with **IAG933**.

Materials:

- RNA extraction kit (e.g., RNeasy Mini Kit, Qiagen)
- Reverse transcription kit
- SYBR Green-based qPCR master mix
- qPCR instrument
- Primers for target genes (CCN1, ANKRD1, CCN2) and a housekeeping gene (e.g., GAPDH).

Primer Sequences (Human):

Gene	Forward Primer	Reverse Primer	Source
CCN1	GGAAAAGGCAGCTC ACTGAAGC	GGAGATACCAGTTC CACAGGTC	OriGene (HP205410)
ANKRD1	CGACTCCTGATTAT GTATGGCGC	GCTTTGGTTCCATT CTGCCAGTG	OriGene (HP210849)
CCN2	(Commercially available primers can be used, e.g., from OriGene)	(Commercially available primers can be used, e.g., from OriGene)	N/A

Procedure:

- Treat cells in culture with **IAG933** or vehicle control for the desired time. For tumor tissue, collect samples from the xenograft study.
- Extract total RNA from cells or homogenized tumor tissue using an RNA extraction kit according to the manufacturer's instructions.
- Synthesize cDNA from the extracted RNA using a reverse transcription kit.
- Perform qPCR using a SYBR Green-based master mix with primers for the target genes and a housekeeping gene for normalization.
- Set up the qPCR reaction as follows (example for a 20 μ L reaction):
 - 10 μ L 2x SYBR Green Master Mix
 - 1 μ L Forward Primer (10 μ M)
 - 1 μ L Reverse Primer (10 μ M)
 - 2 μ L cDNA
 - 6 μ L Nuclease-free water

- Run the qPCR program with appropriate cycling conditions (e.g., initial denaturation at 95°C for 10 min, followed by 40 cycles of 95°C for 15 sec and 60°C for 1 min).
- Analyze the data using the $\Delta\Delta C_t$ method to determine the relative fold change in gene expression.

Cell Viability Assay

This protocol describes a method to assess the effect of **IAG933** on the proliferation of cancer cell lines.

Materials:

- Malignant mesothelioma cell lines (e.g., MSTO-211H, NCI-H226)
- Appropriate cell culture medium and supplements
- 96-well plates
- **IAG933**
- Cell viability reagent (e.g., CellTiter-Glo®, Promega)
- Plate reader

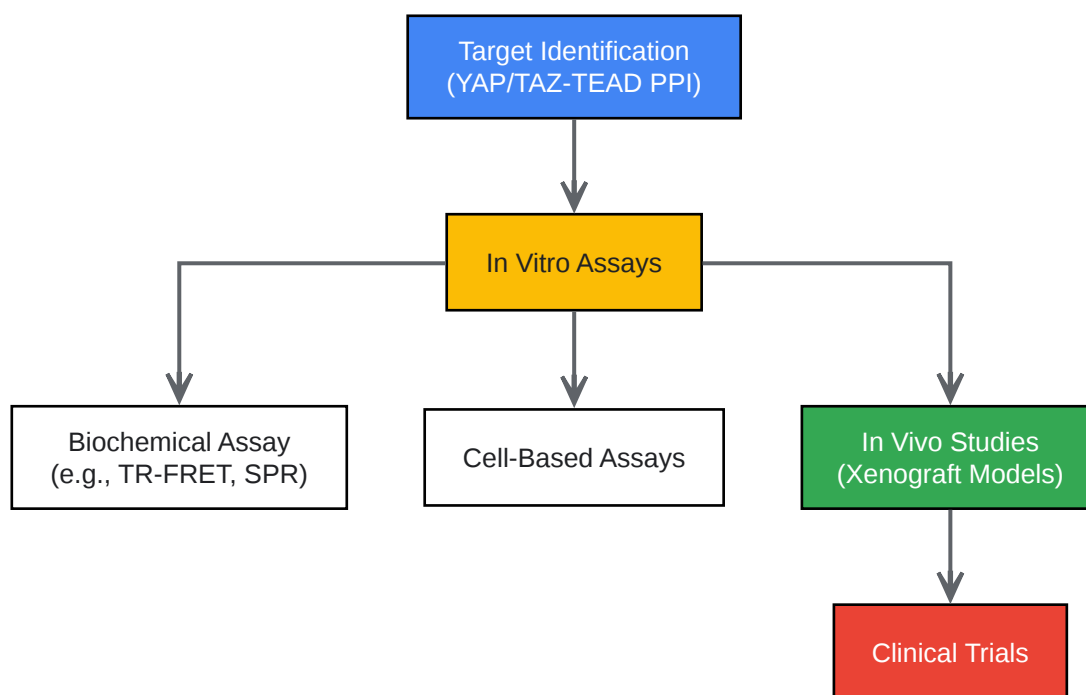
Procedure:

- Seed cells in a 96-well plate at a density of 2,000-5,000 cells per well and allow them to attach overnight.
- Prepare a serial dilution of **IAG933** in the cell culture medium.
- Remove the existing medium from the wells and add the medium containing different concentrations of **IAG933** or vehicle control.
- Incubate the plates for 72 hours at 37°C.
- Add the cell viability reagent to each well according to the manufacturer's instructions.

- Incubate for the recommended time to allow the signal to stabilize.
- Measure the luminescence or fluorescence using a plate reader.
- Calculate the half-maximal growth inhibition (GI50) values by plotting the percentage of cell viability against the log concentration of **IAG933** and fitting the data to a dose-response curve.

Experimental Workflow and Logical Relationships

The following diagrams illustrate a typical experimental workflow for evaluating **IAG933** and the logical relationship between its mechanism and downstream effects.



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Caption: **IAG933** Evaluation Workflow.



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Caption: Logical Flow of **IAG933**'s Cellular Effects.

Conclusion

IAG933 is a valuable tool for researchers studying the Hippo signaling pathway. Its high potency and selectivity for the YAP/TAZ-TEAD interaction allow for precise interrogation of this critical oncogenic axis. The data and protocols presented in this guide provide a solid foundation for utilizing **IAG933** in both in vitro and in vivo settings. While the Phase I clinical trial for **IAG933** has been halted, the compound remains a significant chemical probe for preclinical research and a cornerstone for the development of future generations of YAP/TAZ-TEAD inhibitors. Further investigation into the nuances of its activity and potential combination therapies will continue to advance our understanding of Hippo pathway-driven cancers and inform the development of novel therapeutic strategies.

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